Methyl 6-(thiophen-3-ylformamido)hexanoate
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Overview
Description
Methyl 6-(thiophen-3-ylformamido)hexanoate is a chemical compound with the molecular formula C12H17NO3S and a molecular weight of 255.34 g/mol It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a formamido group attached to a hexanoate ester chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(thiophen-3-ylformamido)hexanoate typically involves the reaction of thiophene-3-carboxylic acid with hexanoic acid, followed by esterification and amidation reactions. The general synthetic route can be summarized as follows:
Formation of Thiophene-3-carboxylic Acid Derivative: Thiophene-3-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Esterification: The acid chloride is then reacted with methanol (CH3OH) in the presence of a base such as pyridine to form the methyl ester.
Amidation: The methyl ester is subsequently reacted with hexanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(thiophen-3-ylformamido)hexanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or alcohol derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: LiAlH4, dry ether as solvent, reflux conditions.
Substitution: Amines or alcohols, base (e.g., NaOH), solvent (e.g., dichloromethane), room temperature.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hexanoic acid amide derivatives.
Substitution: Amides or alcohol derivatives of hexanoic acid.
Scientific Research Applications
Methyl 6-(thiophen-3-ylformamido)hexanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of Methyl 6-(thiophen-3-ylformamido)hexanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring and formamido group may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(thiophen-2-ylformamido)hexanoate: Similar structure but with the thiophene ring attached at the 2-position.
Methyl 6-(furan-3-ylformamido)hexanoate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 6-(pyridin-3-ylformamido)hexanoate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 6-(thiophen-3-ylformamido)hexanoate is unique due to the presence of the thiophene ring at the 3-position, which may confer distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
methyl 6-(thiophene-3-carbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-11(14)5-3-2-4-7-13-12(15)10-6-8-17-9-10/h6,8-9H,2-5,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXSKQQJJXRNHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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